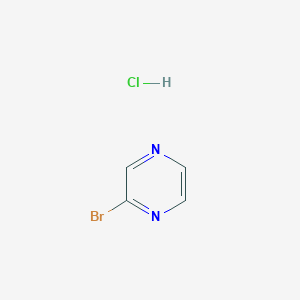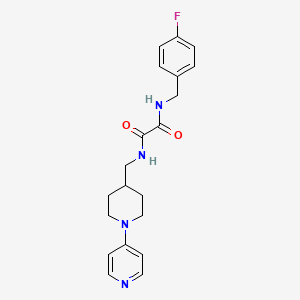![molecular formula C19H19N3S2 B2610644 1-(thiophen-2-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393831-81-7](/img/structure/B2610644.png)
1-(thiophen-2-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with multiple functional groups, including a thiophene, a pyrrolopyrazine, and a carbothioamide. These types of compounds are often studied for their potential applications in various fields, such as pharmaceuticals and materials science .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide information about the arrangement of atoms in the molecule and the lengths and angles of the chemical bonds.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .科学的研究の応用
Antidepressant Activity
Studies have synthesized and evaluated compounds structurally similar to 1-(thiophen-2-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide for their antidepressant activity. The synthesis involved the reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide, leading to derivatives that showed promising antidepressant effects in preclinical models, suggesting potential therapeutic applications in mental health disorders (Mathew, Suresh, & Anbazhagan, 2014).
Anti-Tumor Agents
A series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety were synthesized, characterized, and evaluated for their anti-tumor activity. The compounds demonstrated promising anti-tumor activities against hepatocellular carcinoma cell lines, indicating the potential of these derivatives as anti-cancer agents (Gomha, Edrees, & Altalbawy, 2016).
Anti-Breast Cancer Agents
New pyridopyrimidinone-based thiadiazoles and pyrazolines were synthesized and evaluated as potential anti-breast cancer agents. Some synthesized compounds showed powerful activity against the MCF-7 cell line, highlighting the potential of these derivatives in the development of new anti-breast cancer medications (Gomha, Abdallah, Al-showiman, Morad, & Mabkhot, 2017).
Cytotoxicity Studies
Cytotoxicity studies on copper and Ru(η6-p-cymene) complexes of pyrazolyl thiosemicarbazones revealed that complexation with these metals significantly enhanced cytotoxicity against various cancer cell lines, suggesting a role in the development of potential cancer therapies (Dömötör et al., 2020).
Antimicrobial Agents
Compounds within this chemical class have also been explored for their antimicrobial activities. The synthesis of novel pyrazolyltriazole and dihydropyrazolylthiazole derivatives has shown good antimicrobial activities against tested microorganisms, indicating their potential use in treating microbial infections (Abdel-Wahab, Khidre, Mohamed, & El‐Hiti, 2017).
Structural and Analytical Studies
Structural studies and Hirshfeld surface analysis of similar compounds provide insights into the molecular interactions and crystal packing of these compounds, offering valuable information for the design of new molecules with enhanced biological activities (Kumara et al., 2017).
作用機序
将来の方向性
特性
IUPAC Name |
N-(4-methylphenyl)-1-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3S2/c1-14-6-8-15(9-7-14)20-19(23)22-12-11-21-10-2-4-16(21)18(22)17-5-3-13-24-17/h2-10,13,18H,11-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWVPJPSHXLLSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)N2CCN3C=CC=C3C2C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


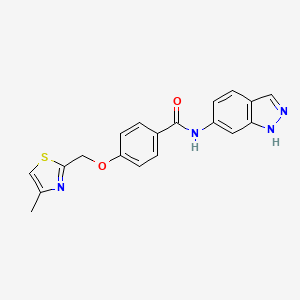
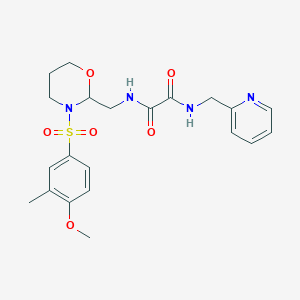
![{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B2610567.png)
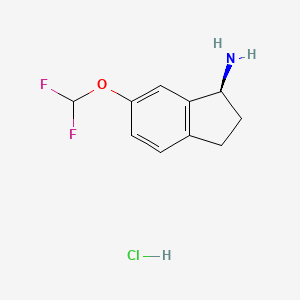

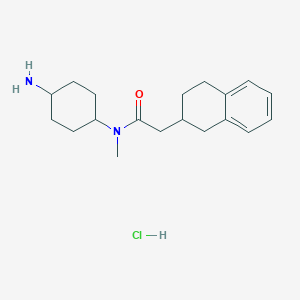
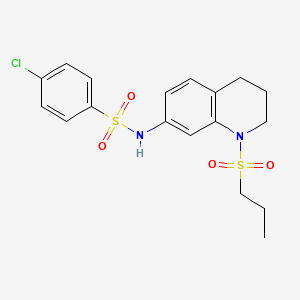
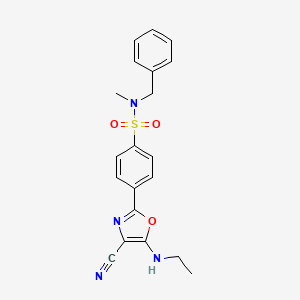
![3-(Ethoxycarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2610578.png)
![N-(benzo[d]thiazol-5-yl)-4-isopropoxybenzamide](/img/structure/B2610579.png)
